The synthesis of alpelisib involves several steps that utilize specific starting materials to achieve high yields and efficient processes. One notable method described in patents involves the following steps:
The molecular structure of alpelisib is significant for its function as an inhibitor of PI3Kα. The compound exhibits stereoisomerism due to a chiral center in its structure. The structural analysis has been conducted using various techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography .
Alpelisib exerts its antitumor effects by selectively inhibiting the class I phosphatidylinositol 3-kinase p110α isoform. This inhibition disrupts the PI3K signaling pathway, which is crucial for cell growth and survival in cancer cells. By blocking this pathway, alpelisib induces apoptosis in tumor cells that exhibit aberrant activation of PI3K signaling due to mutations in the PIK3CA gene .
Alpelisib hydrochloride presents unique physical and chemical properties that influence its formulation and therapeutic use:
These properties are critical for determining the drug's bioavailability and formulation strategies.
Alpelisib hydrochloride has significant applications in oncology:
The ongoing research continues to explore additional therapeutic indications and combinations with other agents to enhance efficacy against various cancers.
Alpelisib hydrochloride (BYL-719 hydrochloride) is a potent PI3Kα inhibitor with IC₅₀ values of 5 nM for p110α, demonstrating >240-fold selectivity over other PI3K isoforms [6]. Its molecular architecture comprises three pharmacologically critical modules:
Industrial routes prioritize convergent synthesis to assemble these modules prior to final hydrochloride salt formation. A patented approach (CN110964005A) employs a linear sequence starting from 2-bromo-4-methylthiazole, utilizing sequential cross-coupling, heterocyclization, and amidation to achieve an overall yield of 42% over 7 steps [2]. Structural optimizations focus on modifying the pyridine’s trifluoromethyl substituent and thiazole C4 substituents to balance potency and metabolic stability, while retaining the (S)-prolineamide’s critical chiral orientation [6] [7].
Table 1: Key Structural Modules of Alpelisib Hydrochloride
Module | Chemical Structure | Role in PI3Kα Inhibition |
---|---|---|
Sulfonyl thiazole core | Heterocycle with methyl substituent | Hinge region binding |
Pyridine moiety | CF₃-tert-butyl group at C2 position | Selectivity pocket occupation |
(S)-Prolineamide | L-proline-derived carboxamide | H-bond donation to Val851 |
Palladium-catalyzed reactions are indispensable for constructing alpelisib’s C–C and C–N bonds. Key methodologies include:
Table 2: Palladium-Catalyzed Reactions in Alpelisib Synthesis
Reaction Type | Catalyst/Ligand System | Conditions | Yield | Role in Synthesis |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂/XPhos | TPGS-750-M/H₂O, 25°C | 85–92% | Pyridine-thiazole coupling |
Buchwald-Hartwig | AllylPdCl/cBRIDP | Et₃N, H₂O/TPGS-750-M | 88–95% | Thiazole-prolineamide linkage |
Negishi-type | Pd(Amphos)₂Cl₂/TMEDA | Zn dust, H₂O/TPGS-750-M | 78–84% | Alkyl fragment incorporation |
Thiazole ring construction relies on Hantzsch-type cyclization, where α-haloketones react with thiosemicarbazones. For alpelisib’s core, 2-acetylbenzofuran derivatives undergo cyclocondensation with thioureas in ethanol/acetic acid to form 4-methylthiazole intermediates [7]. Critical functionalization steps include:
The (S)-prolineamide’s chiral integrity is crucial for PI3Kα binding. Industrial processes employ multiple strategies:
Large-scale alpelisib production faces hurdles in purification, catalysis, and process safety:
Table 3: Scalability Solutions for Industrial Manufacturing
Challenge | Solution | Impact on Process |
---|---|---|
Pd-catalyst removal | SiliaMetS® thiourea scavengers | Pd <5 ppm in API |
THF flammability | 2-MeTHF substitution | 8% yield increase; lower flammability |
Crystal polymorphism | PAT-guided antisolvent crystallization | Consistent particle size distribution |
Chiral purity | Cellulose-based chiral HPLC | ≥99.5% ee in final API |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7